molecular formula C18H20FN3O2S2 B2904445 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034350-78-0

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B2904445
CAS RN: 2034350-78-0
M. Wt: 393.5
InChI Key: FZQRPDOOXSAHBC-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20FN3O2S2 and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Chemistry The compound's structural versatility allows for the exploration of its coordination chemistry, particularly in forming complexes with metal ions. Studies on similar sulfonamide derivatives have shown that these compounds can act as ligands, coordinating with metals to form complexes with potential catalytic, pharmaceutical, and material applications. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been analyzed for their molecular and supramolecular structures, revealing potential for metal coordination due to their hydrogen bonding capabilities and structural conformations (Danielle L. Jacobs et al., 2013).

Organometallic Chemistry and Catalysis The reactivity of sulfonamide derivatives with organometallic compounds opens avenues for synthesizing novel organometallic complexes. Such interactions can lead to the development of new catalysts with improved efficiency and selectivity for organic transformations. For instance, the synthesis of stable organopalladium(IV) complexes highlights the potential of sulfonamide-based ligands in facilitating selective reductive elimination reactions, a cornerstone in cross-coupling chemistry (Douglas G. Brown et al., 1990).

Antifungal Activity Compounds bearing the sulfonamide moiety have been investigated for their antifungal properties, contributing valuable insights into the development of new antifungal agents. Research on 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives, for example, has demonstrated significant antifungal activity, suggesting that modifications to the sulfonamide structure could yield potent antifungal compounds (A. T. Bikkulova et al., 1986).

Antibacterial and Anticancer Research The synthesis and evaluation of celecoxib derivatives, including sulfonamide compounds, have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the therapeutic potential of sulfonamide derivatives in designing new drugs for various diseases (Ş. Küçükgüzel et al., 2013).

Environmental and Analytical Chemistry Sulfonamide derivatives have also found applications in environmental and analytical chemistry, particularly in the detection and analysis of pollutants. Techniques developed for the analysis of herbicides and their degradation products in natural water highlight the importance of sulfonamide-based compounds in environmental monitoring and protection (L. Zimmerman et al., 2002).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c1-13-18(15-7-10-25-11-15)14(2)22(21-13)9-8-20-26(23,24)12-16-5-3-4-6-17(16)19/h3-7,10-11,20H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRPDOOXSAHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)CC2=CC=CC=C2F)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide

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